(R)-N-Boc-2-aminocyclohexanone

Description

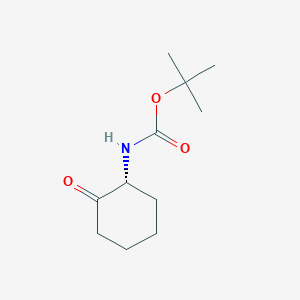

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-N-Boc-2-aminocyclohexanone , with the IUPAC name tert-butyl (1R)-2-oxocyclohexylcarbamate, is a valuable chiral building block in organic synthesis. Its rigid cyclohexanone framework, featuring a stereochemically defined N-Boc protected amine at the C-2 position, makes it a crucial intermediate in the construction of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid. While detailed experimental spectroscopic data is not widely published, typical spectral characteristics can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 149524-64-1 | N/A |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Predicted ¹H NMR | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.6-2.5 (m, 8H, cyclohexyl-H), 4.0-4.2 (m, 1H, CH-NHBoc), 5.0-5.2 (br s, 1H, NH) | N/A |

| Predicted ¹³C NMR | δ (ppm): 24.0, 27.5, 32.0, 42.0 (cyclohexyl-CH₂), 28.3 (C(CH₃)₃), 55.0 (CH-NHBoc), 80.0 (C(CH₃)₃), 155.0 (C=O, Boc), 208.0 (C=O, cyclohexanone) | N/A |

| Predicted IR (cm⁻¹) | ~3350 (N-H stretch), ~1715 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate) | N/A |

Enantioselective Synthesis: Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. While various methods exist for the synthesis of related aminocyclohexanones, a common and effective strategy for obtaining the desired (R)-enantiomer involves the oxidation of a chiral amino alcohol precursor.

Protocol 1: Oxidation of (1R,2R)-N-Boc-2-aminocyclohexanol

This protocol outlines the synthesis of this compound starting from the commercially available chiral amino alcohol, (1R,2R)-trans-N-Boc-2-aminocyclohexanol.

Materials:

-

(1R,2R)-trans-N-Boc-2-aminocyclohexanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (1R,2R)-trans-N-Boc-2-aminocyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Applications in Drug Discovery and Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its constrained cyclic structure and the presence of a modifiable ketone and a protected amine allow for the construction of complex molecular architectures with precise stereochemical control.

Synthesis of Chiral Ligands and Catalysts

The aminocyclohexanone core is instrumental in the preparation of chiral ligands for asymmetric catalysis. The rigid conformational nature of the cyclohexane ring provides a stable scaffold for orienting coordinating groups, which can effectively control the stereochemical outcome of metal-catalyzed reactions.

Precursor for Bioactive Molecules

While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural motif is found in various bioactive compounds. The corresponding (S)-enantiomer and other isomers are known intermediates in the synthesis of, for example, kinase inhibitors and other therapeutic agents. The (R)-enantiomer is expected to have similar utility in accessing stereoisomers of these drug candidates, which is critical for structure-activity relationship (SAR) studies and the development of more potent and selective drugs.

For instance, aminocyclohexanone derivatives are key components in the synthesis of certain inhibitors of Bruton's tyrosine kinase (BTK), which are important in the treatment of various cancers and autoimmune disorders. The stereochemistry at the amino-substituted carbon is often crucial for potent and selective inhibition.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published data detailing the direct interaction of this compound with biological signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic intermediate. The biological activity of the final molecules derived from this building block will be dependent on the specific modifications and the overall structure of the synthesized compound.

Conclusion

This compound is a strategically important chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the construction of chiral ligands and as a precursor for bioactive compounds, particularly in the area of kinase inhibitor development, underscores its significance for researchers in both academia and the pharmaceutical industry. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its potential in asymmetric synthesis and drug discovery. Future research focusing on the direct biological evaluation of this and related aminocyclohexanone derivatives could unveil novel therapeutic applications.

(R)-N-Boc-2-aminocyclohexanone chemical properties

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone

Abstract

This compound (CAS No. 149524-64-1) is a valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a cyclohexanone ring with a stereochemically defined amine at the alpha position protected by a tert-butoxycarbonyl (Boc) group, makes it a critical intermediate for the construction of complex, stereodefined molecules.[1] The Boc group serves to mask the reactivity of the amine, permitting selective transformations at other sites within the molecule.[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic data, stability, reactivity, and synthetic protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below. While specific experimental data for melting point and boiling point are not widely published for this specific isomer, data from related isomers suggest it is a solid with a relatively high melting point.

| Property | Value | Reference |

| CAS Number | 149524-64-1 | [2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| IUPAC Name | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate | [2] |

| Appearance | Solid (Typical for related compounds) | |

| Purity | ≥97% (Commercially available) | [2] |

| Storage Conditions | Store at room temperature | [2] |

Computational Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.0228 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are outlined below.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | tert-butyl group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Cyclohexane ring (-CH₂-) | ~1.6-2.5 ppm (multiplets, 8H) | |

| Methine proton (-CH(NHBoc)-) | ~4.0-4.5 ppm (multiplet, 1H) | |

| Amine proton (-NH-) | ~5.0-6.0 ppm (broad singlet, 1H, D₂O exchangeable) | |

| ¹³C NMR | Ketone carbonyl (C=O) | ~205-210 ppm |

| Carbamate carbonyl (C=O) | ~155 ppm | |

| Boc quaternary carbon (-C(CH₃)₃) | ~80 ppm | |

| Methine carbon (-CH(NHBoc)-) | ~55-60 ppm | |

| Cyclohexane carbons (-CH₂-) | ~20-40 ppm | |

| Boc methyl carbons (-C(CH₃)₃) | ~28 ppm | |

| IR Spectroscopy | N-H Stretch | ~3350-3450 cm⁻¹ (sharp, single band for secondary amine)[3] |

| Ketone C=O Stretch | ~1715-1725 cm⁻¹ | |

| Carbamate C=O Stretch | ~1680-1700 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 213 (odd, consistent with Nitrogen Rule)[3][4] |

| Key Fragmentation | Loss of isobutylene (m/z = 157), Loss of Boc group (m/z = 113) |

Stability and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its predictable stability and reactivity profile.

-

Stability: The Boc group is highly stable under neutral, basic, nucleophilic, and catalytic hydrogenation conditions.[5][] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Cleavage (Deprotection): The Boc group is labile under acidic conditions.[5] Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the group to reveal the primary amine, typically as its corresponding salt.

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Cyclohexanone Moiety

The ketone functional group offers a site for various chemical modifications:

-

Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents. The stereochemical outcome is often influenced by the bulky N-Boc group at the adjacent carbon.

-

Enolate Chemistry: The α-protons to the ketone can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for further functionalization of the cyclohexanone ring.

-

Reductive Amination: The ketone can undergo reductive amination to introduce a second nitrogen-containing substituent.

Experimental Protocols

Proposed Synthesis of this compound

A common and efficient method for preparing this compound involves a two-step sequence starting from the commercially available chiral amino alcohol.

Caption: Proposed two-step synthetic workflow.

Step 1: Boc Protection of (R)-2-Aminocyclohexanol

-

Objective: To protect the amino group of the starting material.

-

Procedure:

-

Dissolve (R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (1R)-N-Boc-2-aminocyclohexanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Oxidation to this compound

-

Objective: To selectively oxidize the secondary alcohol to a ketone. A mild oxidation is chosen to prevent racemization or side reactions.

-

Procedure:

-

Dissolve the crude (1R)-N-Boc-2-aminocyclohexanol (1.0 eq) from the previous step in dry DCM (approx. 0.1 M).

-

Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer becomes clear.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification Protocol

-

Method: Flash column chromatography on silica gel.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto the column.

-

Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of high-value, complex organic molecules.

-

Pharmaceutical Synthesis: It is a key building block for creating conformationally restricted chiral amino acids and isosteres, which are incorporated into peptidomimetics and other biologically active compounds.[1]

-

Asymmetric Catalysis: The rigid cyclohexane framework and defined stereocenter make it an excellent precursor for the synthesis of novel chiral ligands and auxiliaries.[1] These ligands are used to control the stereochemical outcome of metal-catalyzed reactions, a critical aspect of modern drug development.

References

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone (CAS: 149524-64-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-N-Boc-2-aminocyclohexanone, a valuable chiral building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound, with the CAS number 149524-64-1, is a carbamate-protected aminoketone. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective chemical transformations at other positions of the cyclohexanone ring.[1] Its rigid chiral structure makes it a crucial intermediate in the stereoselective synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| IUPAC Name | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate | [1] |

| Appearance | Solid (typical) | |

| Storage Temperature | 2-8°C | [] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its application in the development of chiral pharmaceuticals. A common strategy involves the resolution of a racemic precursor, followed by Boc protection and oxidation.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-N-Boc-aminocyclohexanone (Adapted for 2-amino isomer)

A general method for the preparation of N-Boc-aminocyclohexanones is described in the patent literature, which can be adapted for the synthesis of the (R)-2-amino isomer.[4] The process involves two key steps: Boc protection of the amino alcohol and subsequent oxidation to the ketone.

Step 1: Boc Protection of (R,R)-trans-2-aminocyclohexanol

-

To a solution of (R,R)-trans-2-aminocyclohexanol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as poly-guanidine or triethylamine.[4]

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.[4]

-

Stir the reaction for 12-24 hours.[4]

-

After the reaction is complete, filter the mixture and wash the filtrate.[4]

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude (R)-N-Boc-trans-2-aminocyclohexanol.[4]

Step 2: Oxidation to this compound

-

Dissolve the crude (R)-N-Boc-trans-2-aminocyclohexanol in a suitable solvent like dichloromethane.[4]

-

Add an oxidizing agent. A mild oxidizing agent such as sodium hypochlorite or conditions for a Swern oxidation are suitable.[4]

-

Stir the reaction mixture for 1-2 hours.[4]

-

Separate the organic layer, wash with water, and dry.[4]

-

Remove the solvent by rotary evaporation to yield the final product, this compound.[4]

Spectroscopic Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, with characteristic shifts for the proton alpha to the carbonyl and the proton on the nitrogen-bearing carbon. A singlet for the nine protons of the Boc group.[8] |

| ¹³C NMR | A signal for the carbonyl carbon, signals for the carbons of the cyclohexyl ring, and signals for the quaternary and methyl carbons of the Boc protecting group.[6][7] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the carbamate, as well as N-H stretching vibrations.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

Chiral building blocks are essential in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities.[][9][10][11] this compound serves as a key intermediate in the synthesis of various biologically active molecules.

Role as a Chiral Intermediate

The aminocyclohexanone scaffold is a prevalent motif in many pharmaceutical compounds. The chirality at the 2-position, combined with the ketone functionality, provides a versatile handle for the construction of complex molecular architectures with defined stereochemistry.

Example Application: Synthesis of Anticoagulant Drugs

A closely related chiral aminocyclohexane derivative, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, is a key starting material in the synthesis of Edoxaban .[12] Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. This highlights the importance of chiral aminocyclohexane building blocks in the development of modern therapeutics.

General Workflow for Drug Synthesis Utilizing a Chiral Building Block

Caption: Use of a chiral building block in drug synthesis.

While direct involvement in specific signaling pathways is not typically documented for a building block chemical, its incorporation into a final drug molecule dictates the biological activity. The stereochemistry introduced by this compound can be crucial for the selective interaction of the final drug with its biological target, thereby influencing cellular signaling. Modern drug discovery heavily relies on such chiral synthons to achieve high efficacy and reduce off-target effects.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the cited literature for more detailed procedures and data.

References

- 1. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]

- 2. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Building Blocks Selection - Enamine [enamine.net]

- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 12. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 13. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | MDPI [mdpi.com]

An In-depth Technical Guide to tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, a chiral building block with significant potential in organic synthesis and pharmaceutical development. While specific experimental data for the (1R)-enantiomer is not extensively available in public literature, this guide leverages information on its enantiomer and related racemic compounds to provide a thorough technical summary.

Chemical Structure and Properties

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a carbamate-protected aminocyclohexanone derivative. The presence of a chiral center at the C1 position of the cyclohexane ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate | Inferred from (S)-enantiomer[1] |

| Synonyms | (R)-N-Boc-2-aminocyclohexanone | Inferred from (S)-enantiomer[1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | Not available for (1R); 1383797-87-2 for (S) | [1] |

Note: While the CAS number is provided for the (S)-enantiomer, a specific CAS number for the (1R)-enantiomer was not found in the searched literature. The physical and chemical properties of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation).

Synthesis and Experimental Protocols

A plausible synthetic strategy involves two key stages: the preparation of racemic N-Boc-2-aminocyclohexanone followed by chiral resolution, or an asymmetric synthesis approach.

General Synthesis of Racemic tert-butyl N-(2-oxocyclohexyl)carbamate

A general approach to the synthesis of the racemic compound involves the protection of 2-aminocyclohexanone with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

General Synthetic Pathway for Racemic N-Boc-2-aminocyclohexanone.

Experimental Protocol (General, not for a specific cited experiment):

-

Dissolution: Dissolve 2-aminocyclohexanone hydrochloride in a suitable organic solvent such as dichloromethane.

-

Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride and free the amine.

-

Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Routes to the (1R)-Enantiomer

1. Chiral Resolution:

The racemic mixture of tert-butyl N-(2-oxocyclohexyl)carbamate could potentially be resolved into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Workflow for Chiral Resolution:

Conceptual Workflow for the Chiral Resolution of Racemic N-Boc-2-aminocyclohexanone.

2. Asymmetric Synthesis:

An alternative and often more efficient method is asymmetric synthesis. This could involve the enantioselective synthesis of (1R)-2-aminocyclohexanone, followed by Boc protection.

Spectroscopic Data and Characterization

Specific spectroscopic data for the (1R)-enantiomer is not available in the reviewed literature. However, the data for the (S)-enantiomer and related achiral structures can provide an expected profile.

Table 2: Expected Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), methylene protons of the cyclohexane ring (multiplets, ~1.6-2.5 ppm), and the methine proton at C1 (multiplet). The NH proton would appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~208-212 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the cyclohexane ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), the ketone C=O stretch (~1715 cm⁻¹), and the carbamate C=O stretch (~1680-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Optical Rotation | A specific optical rotation value that is equal in magnitude but opposite in sign to that of the (S)-enantiomer. The sign of rotation would need to be experimentally determined. |

Applications in Research and Drug Development

As a chiral building block, tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a valuable intermediate in the synthesis of more complex chiral molecules, including pharmacologically active compounds. The protected amine and the ketone functionality allow for a variety of subsequent chemical transformations in a stereocontrolled manner.

Potential Synthetic Utility:

Potential Synthetic Transformations of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate.

The ability to introduce stereocenters with high fidelity is crucial in drug development, as the biological activity of a molecule is often dependent on its three-dimensional structure. While no specific signaling pathways involving this compound have been identified in the literature, its utility lies in its role as a precursor to molecules that may interact with biological targets.

Conclusion

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a chiral synthetic intermediate with considerable potential for the construction of enantiomerically pure complex molecules. While detailed experimental protocols and characterization data for this specific enantiomer are not widely published, this guide provides a comprehensive overview based on the available information for related compounds. Further research into the asymmetric synthesis and applications of this molecule would be a valuable contribution to the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-N-Boc-2-aminocyclohexanone, a chiral building block crucial in organic synthesis and pharmaceutical development. It details its chemical properties, synthesis methodologies, and applications, presenting data in a clear and accessible format for technical audiences.

Core Chemical and Physical Properties

This compound, also known as tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, is a valuable intermediate due to its protected amine and ketone functionalities within a chiral cyclohexanone framework.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other sites of the molecule.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1][3] |

| CAS Number | 149524-64-1[1] |

| Synonym | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate[1] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 55.4 Ų[1] |

| LogP | 2.0228[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 1[1] |

| Rotatable Bonds | 1[1] |

| Purity | ≥97%[1] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure N-Boc-2-aminocyclohexanone derivatives is critical for their application in asymmetric synthesis. Methodologies often involve the use of chiral precursors, enzymatic resolutions, or asymmetric amination.

General Synthesis Workflow

The synthesis of N-Boc-aminocyclohexanones can be achieved through a multi-step process that often starts from a related chiral precursor like an amino alcohol. The workflow below illustrates a common synthetic route.

Detailed Protocol: Synthesis of 4-N-Boc-aminocyclohexanone from 4-aminocyclohexanol hydrochloride

-

Step 1: Boc Protection of the Amino Group

-

Combine 4-aminocyclohexanol hydrochloride, polyguanidine, and Boc anhydride in a 1:2:1.5 weight ratio in a reaction vessel.

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the resulting mixture, wash, and dry the solid.

-

Remove the solvent by rotary evaporation to yield the white solid, 4-N-Boc-aminocyclohexanol.[4]

-

-

Step 2: Oxidation to the Ketone

-

Add the 4-N-Boc-aminocyclohexanol to a solution of sodium hypochlorite or sodium chlorite.

-

Acidify the mixture and stir for 1-2 hours.

-

Perform a liquid-liquid extraction to separate the organic layer.

-

Wash the organic layer with water, dry it, and remove the dichloromethane via rotary evaporation to obtain the final product, 4-N-Boc-aminocyclohexanone, as a white solid.[4]

-

Applications in Research and Drug Development

This compound and its related structures are versatile intermediates with significant applications in several areas of chemical and pharmaceutical research.

-

Chiral Building Block: This compound serves as a key chiral building block in the synthesis of complex organic molecules.[2] Its rigid cyclohexane framework provides a stable conformational platform, which is crucial for studying stereoselective reactions.[2]

-

Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] The unique structure allows for the development of drugs with potentially enhanced efficacy and reduced side effects.[5] It is also instrumental in creating conformationally restricted chiral amino acids and isosteres for developing biologically active peptides.[2]

-

Asymmetric Catalysis: The protected aminocyclohexanone core is used to prepare chiral ligands and auxiliaries that can control the stereochemical outcome of chemical reactions.[2]

-

Biotechnology and Materials Science: In bioconjugation, it can act as a linker to attach biomolecules to other molecules or surfaces, which is important for developing diagnostics and therapeutics.[5] It is also used in the formulation of advanced polymers and coatings.[5]

Logical Relationships in Application

The utility of this compound stems from the interplay between its structural features and its functional roles in synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]

- 3. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

Spectroscopic data for (R)-N-Boc-2-aminocyclohexanone

A Comprehensive Technical Guide to the Spectroscopic Data of (R)-N-Boc-2-aminocyclohexanone

This technical guide provides a detailed overview of the spectroscopic data for this compound, a valuable chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the predicted spectroscopic characteristics and provides a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | br s | 1H | N-H |

| ~4.0-4.2 | m | 1H | CH-N |

| ~2.2-2.5 | m | 2H | CH₂-C=O |

| ~1.6-2.1 | m | 4H | Cyclohexyl CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~208-212 | C=O (ketone) |

| ~155-156 | C=O (carbamate) |

| ~79-80 | C(CH₃)₃ |

| ~55-58 | CH-N |

| ~40-43 | CH₂-C=O |

| ~28-32 | Cyclohexyl CH₂ |

| 28.4 | C(CH₃)₃ |

| ~23-26 | Cyclohexyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H Stretch |

| ~2930, ~2860 | Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1680-1700 | Strong | C=O Stretch (Carbamate) |

| ~1510-1530 | Medium | N-H Bend |

| ~1160-1170 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 214.1 | [M+H]⁺ (Calculated for C₁₁H₁₉NO₃ + H⁺: 214.14) |

| 158.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 140.1 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 114.1 | [M - C₅H₉NO₂ + H]⁺ |

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from (1R,2R)-2-aminocyclohexanol:

-

N-Boc Protection of (1R,2R)-2-aminocyclohexanol:

-

To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2R)-N-Boc-2-aminocyclohexanol.

-

-

Oxidation to this compound:

-

Dissolve the (1R,2R)-N-Boc-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as DCM.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.

-

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

An In-depth Technical Guide to the Physical Properties of Chiral N-Boc-Aminocyclohexanones

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

N-Boc-aminocyclohexanones are versatile intermediates in modern organic and pharmaceutical chemistry.[1][2] The presence of a ketone, a protected amine, and a cyclohexane scaffold makes them valuable building blocks for synthesizing complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[3][4] The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and is easily removed under mild acidic conditions, facilitating multi-step synthetic pathways.[5] This guide provides a detailed overview of the known physical properties of various N-Boc-aminocyclohexanone isomers, experimental protocols for their synthesis, and visualizations of key chemical workflows.

Physical and Chemical Properties

The physical properties of N-Boc-aminocyclohexanones can vary based on the position of the amino group on the cyclohexanone ring. The most common isomers in research and development are the 3- and 4-substituted variants.

4-N-Boc-Aminocyclohexanone

This isomer is a key intermediate used in the synthesis of various pharmaceuticals.[3] It is typically available as a stable, white crystalline solid.[3][6]

| Property | Value | Source(s) |

| CAS Number | 179321-49-4 | [3][7] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [7] |

| Appearance | White powder to crystal | [3][6] |

| Melting Point | 114-118 °C | [7] |

| Solubility | Soluble in Methanol | [6] |

| pKa (Predicted) | 12.19 ± 0.20 | [6] |

| Storage Conditions | 2-8 °C | [6][7] |

| Specific Rotation [α] | Data not available in cited literature. Requires experimental determination. |

3-N-Boc-Aminocyclohexanone

The 3-substituted isomer is also a crucial building block in drug discovery and materials science.[2] Its physical properties are distinct from the 4-amino counterpart, notably its lower melting point.

| Property | Value | Source(s) |

| CAS Number | 885280-38-6 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.27 - 213.28 g/mol | [1][2] |

| Appearance | Light beige or light yellow solid | [1][2] |

| Melting Point | 81–85 °C | [1] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C | [1][8] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [1][8] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| pKa (Predicted) | 12.01 ± 0.20 | [1] |

| Storage Conditions | Store sealed and dry; -20 °C for long-term stability | [1] |

| Specific Rotation [α] | Data not available in cited literature. Requires experimental determination. |

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is fundamental to the utility of these molecules. It protects the amine's nucleophilicity, allowing for selective reactions at other sites, such as the ketone. The Boc group is stable towards most bases and nucleophiles but can be readily cleaved under acidic conditions, regenerating the free amine for subsequent transformations.

Caption: Logical workflow of N-Boc protection and deprotection.

Experimental Protocols

Detailed and reliable synthetic protocols are critical for obtaining high-purity N-Boc-aminocyclohexanones. Below are representative methods for the synthesis of the 3- and 4-isomers.

Protocol 1: Synthesis of 3-N-Boc-Aminocyclohexanone

This method utilizes a Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one, catalyzed by bismuth nitrate.[1]

Materials:

-

2-Cyclohexen-1-one

-

tert-Butyl carbamate

-

Bismuth nitrate pentahydrate

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (sat.)

-

Saline solution

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Silica gel

Procedure:

-

Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).[1]

-

Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.[1]

-

Stir the mixture vigorously at room temperature for approximately 21 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.[1]

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with saline.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.[1]

-

Purify the crude solid by silica gel chromatography using a solvent system of ethyl acetate/cyclohexane (e.g., 3:7 ratio) to obtain pure 3-N-Boc-aminocyclohexanone.[1] The reported yield is approximately 47%.[1]

Caption: General workflow for the synthesis of 3-N-Boc-aminocyclohexanone.

Protocol 2: Synthesis of 4-N-Boc-Aminocyclohexanone

This industrial-scale method involves the Boc-protection of 4-aminocyclohexanol followed by a green oxidation step.[9]

Part A: Synthesis of 4-N-Boc-Aminocyclohexanol

-

In a suitable reaction vessel, charge 4-aminocyclohexanol hydrochloride, polyguanidine, and Boc anhydride (di-tert-butyl dicarbonate) in a weight ratio of approximately 1:2:1.5.[9]

-

React the mixture at room temperature for 12-24 hours.[9]

-

After the reaction is complete, filter the mixture. Wash the solid and dry it.[9]

-

Remove the solvent by rotary evaporation to obtain the white solid intermediate, 4-N-Boc-aminocyclohexanol.[9]

Part B: Oxidation to 4-N-Boc-Aminocyclohexanone

-

Add the 4-N-Boc-aminocyclohexanol from Part A to a solution of sodium hypochlorite or sodium chlorite.[9]

-

Add acid to the mixture and stir for 1-2 hours.[9]

-

Perform a liquid-liquid extraction. Collect the organic layer.[9]

-

Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent (e.g., dichloromethane) by rotary evaporation.[9]

-

The resulting product is the white solid 4-N-Boc-aminocyclohexanone.[9] This process is noted for its high yield and stability.[9]

Conclusion

Chiral N-Boc-aminocyclohexanones are indispensable synthons in medicinal chemistry and materials science. Their physical properties, such as melting point and solubility, are well-characterized for common racemic isomers, providing a solid foundation for their use in synthesis. While specific rotation data for individual enantiomers is not widely published and requires dedicated experimental analysis, the established synthetic protocols allow for accessible and scalable production. The strategic use of the Boc protecting group enables complex and selective chemical transformations, solidifying the role of these compounds as high-value chemical intermediates.

References

- 1. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]

- 7. N-4-Boc-aminocyclohexanone 95 179321-49-4 [sigmaaldrich.com]

- 8. 3-N-Boc-aminocyclohexanone, CAS No. 885280-38-6 - iChemical [ichemical.com]

- 9. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules like peptides and natural products. Its widespread use stems from its robustness under many reaction conditions and its facile, selective removal under mild acidic conditions. This guide provides a detailed examination of the Boc group, covering its reaction mechanisms, applications, and detailed experimental protocols.

Core Principles of the Boc Group

The Boc group is used to reversibly mask amine functionalities, preventing them from undergoing unwanted reactions. Chemically, it is a carbamate that is stable to basic, nucleophilic, and reductive conditions. This stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is a critical principle that allows for the selective deprotection of one functional group in the presence of others, a key strategy in multi-step synthesis.[3][4]

Mechanism of Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][7] This forms a tetrahedral intermediate that collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc protected amine.[5][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, bases like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) are often added to accelerate the reaction.[1][9]

Caption: Mechanism of amine protection using Boc anhydride.

Mechanism of Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[] The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solvent like dichloromethane (DCM).[9][11] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[11][12] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][13] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form an ammonium salt.[7][11]

The reactive tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups in the substrate. To prevent these side reactions, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIPS) are often added to the reaction mixture to trap the cation.[9][14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Applications in Organic Synthesis

The Boc group is indispensable in solid-phase peptide synthesis (SPPS), particularly in the classic "Boc/Bzl" strategy.[12][15] In this approach, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based groups that require a much stronger acid (like hazardous hydrogen fluoride, HF) for removal at the final cleavage step.[16][17]

The synthesis cycle involves:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: The next Boc-protected amino acid is coupled to the free N-terminus.

-

Wash: Excess reagents are washed away.

This cycle is repeated to assemble the desired peptide sequence.[17][18] The aggressive deprotection conditions of the Boc strategy can be advantageous for synthesizing hydrophobic or aggregation-prone peptides.[]

Caption: Workflow for a dipeptide synthesis using Boc-SPPS.

Quantitative Data

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions.

Table 1: Typical Conditions for Boc Protection of Amines

| Substrate Type | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Primary Alkyl Amine | Boc₂O (1.1) | NEt₃ (1.2) | DCM or THF | 25 | 2-12 | >95 |

| Aniline | Boc₂O (1.2) | DMAP (0.1) | Acetonitrile | 25 | 4-16 | 90-98 |

| Amino Acid | Boc₂O (1.1) | NaOH (1.0) | Dioxane/H₂O | 25 | 6-24 | 85-95 |

| Hindered Amine | Boc₂O (1.5) | DMAP (1.0) | DCM | 40 | 24-48 | 70-90 |

Data synthesized from multiple sources.[1][6][19]

Table 2: Common Conditions for Boc Deprotection

| Reagent | Co-solvent | Scavenger | Temp (°C) | Time | Notes |

|---|---|---|---|---|---|

| 20-50% TFA | DCM | Anisole or TIPS | 0-25 | 0.5-3 h | Standard method for most substrates.[2][20] |

| 4M HCl | Dioxane or EtOAc | None | 25 | 1-4 h | Often precipitates the product as a HCl salt.[9][21] |

| TMSI | Acetonitrile or DCM | None | 0-25 | 0.5-2 h | Mild, non-hydrolytic conditions for sensitive substrates.[9][21] |

| Heat (Reflux) | Toluene or Xylene | None | 80-140 | 2-12 h | Thermal deprotection, useful when acids are not tolerated.[19] |

Data synthesized from multiple sources.[9][20][21]

Experimental Protocols

Protocol 1: Boc Protection of Benzylamine using Boc Anhydride

Materials:

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 equiv) in anhydrous THF (approx. 0.5 M).

-

Add triethylamine (1.2 equiv) to the solution and stir.

-

Slowly add a solution of Boc₂O (1.1 equiv) in THF to the stirring mixture at room temperature.[1]

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc-benzylamine.

-

If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using TFA

Materials:

-

Boc-protected amine (e.g., N-Boc-benzylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

(Optional) Scavenger, such as triisopropylsilane (TIPS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.[11]

-

If the substrate is sensitive to alkylation, add a scavenger (e.g., TIPS, 1.1 equiv).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.[2]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the deprotection by TLC or LC-MS.[2]

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate salt can often be used directly. To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. lifetein.com [lifetein.com]

- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boc Deprotection - TFA [commonorganicchemistry.com]

- 21. benchchem.com [benchchem.com]

(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (R)-N-Boc-2-aminocyclohexanone (CAS No. 149524-64-1). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively.

This compound is a chiral building block commonly used in organic synthesis, particularly in the development of pharmaceutical compounds. Due to its specific stereochemistry, it serves as a valuable intermediate in the creation of complex molecular architectures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

| Property | Value |

| CAS Number | 149524-64-1 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Synonym(s) | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate |

| Purity | ≥97% |

| Storage Temperature | Room temperature or 2-8°C (sealed in dry conditions) |

Table 1: Physicochemical Properties of this compound.[1][2]

Safety and Hazard Information

GHS Hazard Classification

Based on available supplier information, this compound is classified as follows:

| GHS Information | Details |

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 2: GHS Hazard Information for this compound.[2]

Disclaimer: The hazard information is based on available supplier data and may not be exhaustive. A full risk assessment should be conducted before use.

Toxicological Profile (Inferred)

Quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available. However, based on the hazard statements for this and structurally related N-Boc protected amino compounds and aminocyclohexanone derivatives, the following potential health effects can be inferred:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Acute Dermal Toxicity: May be harmful in contact with skin.

-

Acute Inhalation Toxicity: May be harmful if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling chemical solids of this hazard class.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly. All necessary PPE should be readily available and worn correctly.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

-

Dissolving: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Reactions: Set up reactions within a chemical fume hood. Ensure that all glassware is properly secured.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills and Leaks

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Follow the same procedure as for a minor spill, but with greater caution. Prevent the material from entering drains or waterways.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

The Synthesis and Application of (R)-N-Boc-2-aminocyclohexanone: A Technical Guide

(R)-N-Boc-2-aminocyclohexanone , with the IUPAC name tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its rigid cyclohexanone core, combined with the stereodefined amine functionality protected by the tert-butoxycarbonyl (Boc) group, makes it a crucial intermediate for constructing complex molecules with specific stereochemistry. This guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 149524-64-1[1][2] |

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1] |

| Appearance | Typically a solid |

| Storage | Recommended storage at room temperature[1] |

Synthesis of this compound

The most common and effective route to enantiomerically pure this compound involves a multi-step process commencing with the resolution of a racemic precursor, followed by protection and oxidation. This pathway ensures high stereochemical integrity of the final product.

The overall synthetic workflow can be visualized as follows:

References

Navigating the Synthesis and Supply of (R)-N-Boc-2-aminocyclohexanone: A Technical Guide for Researchers

(R)-N-Boc-2-aminocyclohexanone , a chiral building block of significant interest in medicinal chemistry and drug development, presents unique opportunities and challenges in its sourcing and application. This technical guide provides an in-depth overview of its commercial availability, key quality attributes, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound, also known by its IUPAC name tert-butyl ((1R)-2-oxocyclohexyl)carbamate and CAS Number 149524-64-1, is available from a range of chemical suppliers specializing in research and development compounds. Key vendors include ChemScene , Astatech (distributed via Neta Scientific) , and Laibo Chem . While many suppliers list the compound, obtaining detailed specifications beyond basic purity can require direct inquiry.

For researchers in North America and Europe, a variety of distributors can source the compound, though lead times and stock availability may vary. It is crucial for researchers to request certificates of analysis (CoA) from suppliers to verify the identity and quality of the material.

Key Quality Parameters: A Data-Driven Overview

The utility of this compound in stereoselective synthesis is critically dependent on its purity and, most importantly, its enantiomeric excess (e.e.). The tables below summarize the typical specifications and physical properties gathered from various supplier data sheets and chemical databases.

Table 1: Typical Product Specifications

| Parameter | Typical Value | Analytical Method | Notes |

| Purity | ≥95% to ≥97% | HPLC, GC | The method of purity analysis should be requested from the supplier. |

| Enantiomeric Excess (e.e.) | Not always specified | Chiral HPLC | Researchers should explicitly request this data from the supplier. |

| Appearance | White to off-white solid | Visual Inspection | - |

| Molecular Formula | C₁₁H₁₉NO₃ | - | - |

| Molecular Weight | 213.27 g/mol | - | - |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 149524-64-1 | Supplier Data |

| Melting Point | Data not consistently available | - |

| Specific Rotation ([α]D) | Data not consistently available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Chemical Knowledge |

| Storage Temperature | 2-8°C or Room Temperature | Supplier Recommendation |

Experimental Protocols: Synthesis and Chiral Analysis

The primary synthetic route to this compound involves the protection of the amino group of (R)-2-aminocyclohexanol followed by oxidation of the alcohol. The following protocols are representative of the methods employed.

Protocol 1: N-Boc Protection of (R)-2-aminocyclohexanol

Objective: To protect the amino group of (R)-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(1R,2R)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-2-aminocyclohexanol.

Protocol 2: Oxidation of (R)-N-Boc-2-aminocyclohexanol

Objective: To oxidize the secondary alcohol of (R)-N-Boc-2-aminocyclohexanol to a ketone.

Materials:

-

(R)-N-Boc-2-aminocyclohexanol

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure (using Dess-Martin Periodinane):

-

Dissolve (R)-N-Boc-2-aminocyclohexanol (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of this compound.

Instrumentation and Columns:

-

A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralpak IA, IC, or AD-H) are often effective for the separation of N-protected amino compounds.

Typical Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

General Procedure:

-

Prepare a standard solution of the racemic N-Boc-2-aminocyclohexanone to determine the retention times of both enantiomers.

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral column and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry. Its rigid cyclohexanone framework and the orthogonally protected amine and ketone functionalities allow for a variety of synthetic transformations. It is particularly useful in the synthesis of:

-

Conformationally constrained amino acids and peptide mimics: The cyclohexane scaffold introduces conformational rigidity, which is a desirable feature in the design of peptides with enhanced biological activity and stability.

-

Chiral ligands for asymmetric catalysis: The amino and keto groups can be further functionalized to create novel chiral ligands for transition metal-catalyzed reactions.

-

Pharmaceutical intermediates: The stereocenter at the 2-position is a key feature in the synthesis of various biologically active compounds.

The logical workflow for the utilization of this chiral building block in a synthetic campaign is depicted below.

This diagram illustrates the synthetic pathway from the starting amino alcohol to the final chiral building block, followed by its application in the synthesis of more complex target molecules. The critical quality control step of chiral purity analysis is also highlighted.

Chiral Cyclohexanones: A Technical Guide to Asymmetric Synthesis and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanone scaffolds are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the asymmetric synthesis of chiral cyclohexanones and their application in drug development, with a focus on detailed experimental protocols, quantitative data analysis, and the visualization of key synthetic and biological pathways.

Introduction to Chiral Cyclohexanones in Medicinal Chemistry

The cyclohexanone ring is a prevalent motif in a wide range of biologically active molecules, from natural products to synthetic drugs. The introduction of chirality into this scaffold significantly expands its chemical space and biological potential. The stereochemistry of substituents on the cyclohexanone ring can profoundly influence a molecule's binding affinity to receptors and enzymes, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cyclohexanone derivatives is a critical endeavor in modern drug discovery.[1][2]

Asymmetric Synthesis of Chiral Cyclohexanones

The enantioselective synthesis of chiral cyclohexanones can be broadly categorized into three main strategies: organocatalysis, biocatalysis, and metal-based catalysis. The choice of method often depends on factors such as the desired stereoisomer, substrate scope, scalability, and cost-effectiveness.[3][4][5]

Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. Proline and its derivatives are among the most common organocatalysts for the synthesis of chiral cyclohexanones, often proceeding through enamine or iminium ion intermediates.[6][7]

The Michael addition of ketones to nitroolefins or other Michael acceptors is a powerful C-C bond-forming reaction for the construction of chiral cyclohexanone precursors.[3][8][9]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene [3]

-

Materials: Cyclohexanone, trans-β-nitrostyrene, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst, 4-nitrophenol, water.

-

Procedure:

-

To a stirred solution of the DPEN-based thiourea organocatalyst (10 mol%) and 4-nitrophenol (10 mol%) in water, add cyclohexanone (2 mmol).

-

Add trans-β-nitrostyrene (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroketone.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring. The use of chiral organocatalysts can render this process highly enantioselective.[8][10][11][12][13]

Experimental Protocol: Organocatalytic Asymmetric Robinson Annulation [11]

-